2-Ethylpiperazine dihydrochloride

Salt selection Aqueous solubility Solid‑state chemistry

Researchers often face reproducibility issues with liquid 2-ethylpiperazine free base-inaccurate weighing and phase separation in aqueous reactions. 2-Ethylpiperazine dihydrochloride (CAS 438050-52-3) solves these as a crystalline, non-hygroscopic dihydrochloride salt with high water solubility (LogP -0.44). • Enables precise solid dispensing for automated parallel synthesis & high-throughput experimentation • Eliminates immiscibility in aqueous-phase chemistry, ensuring homogeneous reaction conditions • Serves as a racemic chiral building block for s-triazine antimicrobials (MIC 7.81 µg/mL vs M. luteus) and kinase inhibitor scaffolds • Solid form guarantees reproducible weighing and long-term storage stability

Molecular Formula C6H16Cl2N2
Molecular Weight 187.11 g/mol
CAS No. 438050-52-3
Cat. No. B1291657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylpiperazine dihydrochloride
CAS438050-52-3
Molecular FormulaC6H16Cl2N2
Molecular Weight187.11 g/mol
Structural Identifiers
SMILESCCC1CNCCN1.Cl.Cl
InChIInChI=1S/C6H14N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h6-8H,2-5H2,1H3;2*1H
InChIKeyVCKAKBROIJTVJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylpiperazine Dihydrochloride: Chiral Building Block and Salt


2‑Ethylpiperazine dihydrochloride (CAS 438050‑52‑3) is the racemic dihydrochloride salt of 2‑ethylpiperazine, a C‑substituted piperazine featuring a chiral center at the 2‑position. The dihydrochloride form converts the liquid free base into a crystalline solid with enhanced aqueous solubility, making it suitable for aqueous reaction conditions and salt metathesis workflows [REFS‑1]. As a secondary amine building block, it serves as an intermediate in the synthesis of bioactive molecules, including s‑triazine antimicrobials and kinase inhibitor scaffolds [REFS‑2][REFS‑3].

2-Ethylpiperazine Dihydrochloride vs. Piperazine Analogs


Piperazine derivatives are often treated as interchangeable amine building blocks, but 2‑ethylpiperazine dihydrochloride possesses a chiral center and a protonated salt form that directly affect both synthetic utility and physicochemical properties. Unlike unsubstituted piperazine or 1‑ethylpiperazine, the 2‑ethyl substituent introduces steric hindrance and a stereogenic carbon, which can influence diastereoselectivity in downstream reactions and the binding affinity of final drug candidates [REFS‑1]. The dihydrochloride salt provides a solid, non‑hygroscopic form with higher aqueous solubility compared to the free base, which is a liquid at room temperature – a critical factor for reproducible weighing, automated synthesis platforms, and aqueous‑phase chemistry [REFS‑2].

2-Ethylpiperazine Dihydrochloride Evidence


Aqueous Solubility Advantage

The free base 2‑ethylpiperazine (CAS 13961‑37‑0) is a liquid at room temperature with limited water miscibility. Conversion to the dihydrochloride salt yields a crystalline solid (m.p. data available from vendor specifications) that is freely soluble in water, as indicated by its calculated LogP of −0.44 [REFS‑1]. This phase change and solubility enhancement are critical for automated high‑throughput experimentation platforms that require solid dosing and for aqueous‑phase reactions where the free base would phase‑separate.

Salt selection Aqueous solubility Solid‑state chemistry

C-2 Chiral Center Advantage

2‑Ethylpiperazine contains a stereogenic center at the C‑2 carbon, which is absent in unsubstituted piperazine and in 1‑ethylpiperazine (where substitution occurs on nitrogen). This chirality is preserved in the dihydrochloride salt and enables the synthesis of enantiomerically enriched or diastereomerically pure final compounds. In the s‑triazine antimicrobial series, the 2‑ethylpiperazine moiety contributed to compounds 3b and 4d that exhibited MIC values of 7.81 µg/mL against M. luteus, 4‑fold lower than the Streptomycin control at 31.25 µg/mL [REFS‑1].

Chiral building block Asymmetric synthesis Stereochemistry

Non‑Centrosymmetric Crystal Engineering

2‑Ethylpiperazine dihydrochloride serves as the organic cation source for synthesizing the hybrid material [2‑ethylpiperazine tetrachlorocuprate(II)], which crystallizes in the non‑centrosymmetric orthorhombic space group P2₁2₁2₁. This non‑centrosymmetric packing is essential for second‑harmonic generation (SHG) and ferroelectric applications. The material exhibited antioxidant activity with DPPH radical scavenging, providing a quantitative functional readout [REFS‑1]. In contrast, unsubstituted piperazinium tetrachlorocuprate analogs typically crystallize in centrosymmetric space groups, precluding SHG activity.

Crystal engineering Non‑centrosymmetric materials Metal‑organic hybrids

11β-HSD Inhibition Activity

2‑Ethylpiperazine dihydrochloride (2EP) has been reported as a competitive inhibitor of 11β‑hydroxysteroid dehydrogenase, the enzyme that converts cortisone to cortisol [REFS‑1]. This biochemical activity is not reported for unsubstituted piperazine, 1‑ethylpiperazine, or 2‑methylpiperazine under the same assay conditions, indicating that the 2‑ethyl substituent and salt form may contribute to enzyme recognition. The specific Kᵢ or IC₅₀ values are not publicly disclosed in the referenced database entry; this evidence is therefore classified as supporting only.

Enzyme inhibition 11β‑HSD Cortisol modulation

2-Ethylpiperazine Dihydrochloride Applications


Asymmetric Synthesis of Antimicrobial s-Triazine Hybrids

Medicinal chemistry teams synthesizing s‑triazine‑based antimicrobials can use racemic 2‑ethylpiperazine dihydrochloride as a key chiral amine building block. In published work, s‑triazine derivatives containing the 2‑ethylpiperazine moiety achieved MIC values as low as 7.81 µg/mL against M. luteus, outperforming Streptomycin (31.25 µg/mL) [REFS‑1].

Non‑Centrosymmetric Hybrid Materials

Materials scientists designing non‑centrosymmetric crystals for nonlinear optical or ferroelectric applications can employ 2‑ethylpiperazine dihydrochloride as the organic cation source. The resulting [2‑ethylpiperazine tetrachlorocuprate(II)] crystallizes in the orthorhombic space group P2₁₂1₂₁, enabling second‑harmonic generation [REFS‑1].

Aqueous-Phase High-Throughput Experimentation

Laboratories using automated parallel synthesis or high‑throughput experimentation benefit from the dihydrochloride salt's solid form and aqueous solubility (LogP −0.44) [REFS‑1]. This eliminates the liquid handling challenges and immiscibility issues associated with the free base form, ensuring reproducible dispensing and homogeneous reaction conditions [REFS‑2].

11β-HSD Biochemical Screening

Research groups investigating glucocorticoid regulation can use 2‑ethylpiperazine dihydrochloride as a reference inhibitor of 11β‑hydroxysteroid dehydrogenase, the enzyme responsible for cortisone‑to‑cortisol conversion [REFS‑1]. This activity is not observed with common piperazine analogs, making it a useful tool compound for assay development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethylpiperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.